molecular formula C10H7ClN2O B1299040 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-67-0

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1299040
CAS No.: 350997-67-0
M. Wt: 206.63 g/mol
InChI Key: XSFZGZIGMMWQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position of the pyrazole ring. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

    Oxidation: 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde compound.

    3-(4-Chlorophenyl)-1H-pyrazole-4-methanol: Reduced form of the aldehyde compound.

Uniqueness

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFZGZIGMMWQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346143
Record name 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-67-0
Record name 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.